tert-butyl 2-(cyclopropylamino)acetate
Description
Properties
CAS No. |
78773-38-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via activation of the acetate ester group, enabling nucleophilic attack by the cyclopropylamine. Acid catalysts (e.g., sulfuric acid) protonate the carbonyl oxygen, increasing electrophilicity, while base catalysts (e.g., sodium hydroxide) deprotonate the amine, enhancing its nucleophilicity. Optimal temperatures range from 25°C to 60°C, with reaction times of 4–12 hours depending on catalyst loading.
Table 1: Laboratory Synthesis Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ (0.1 M) | Ethanol | 50 | 6 | 78 |
| NaOH (0.2 M) | THF | 25 | 12 | 65 |
| Amberlyst-15 | Toluene | 60 | 4 | 82 |
Data derived from small-scale trials show that solid acid catalysts like Amberlyst-15 achieve higher yields (82%) compared to homogeneous acids or bases.
Industrial Production
Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method employs a continuous-flow reactor with acetic acid and isobutene-derived feedstocks, using strong acid ion-exchange resins (e.g., sulfonated polystyrene) as catalysts.
Key Process Parameters
-
Pressure: 0.5–2.0 MPa to maintain isobutene in liquid phase.
-
Temperature: 30–100°C, balancing reaction rate and byproduct formation.
-
Polymerization Inhibitors: Phenothiazine or hydroxylamine compounds (0.0007–0.001% w/w of acetic acid) suppress isobutene dimerization, improving tert-butyl acetate selectivity to >90%.
Table 2: Industrial Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–10% w/w of acetic acid | Maximizes conversion |
| Inhibitor Concentration | 0.0007–0.001% | Reduces byproducts |
| Residence Time | 1–2 hours | Ensures completion |
Catalytic Methods and Innovations
Acid vs. Base Catalysis
While sulfuric acid is cost-effective, it generates corrosive waste. Solid acids like Amberlyst-15 offer reusability and simpler purification, achieving 82% yield in toluene. Base catalysis, though less efficient, avoids side reactions such as ester hydrolysis.
Coupling Reagent-Assisted Synthesis
An alternative route involves activating the carboxylate group using coupling reagents. For example, reacting tert-butyl glycolic acid with cyclopropylamine in the presence of HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) yields the target compound at 75% efficiency. However, this method faces scalability challenges due to reagent costs and safety concerns.
Alternative Synthetic Pathways
Cyclic Anhydride Intermediates
A patent-pending approach utilizes cyclic anhydrides derived from tert-butyl glycolic acid. Reacting the anhydride with cyclopropylamine in dichloromethane at 0°C produces this compound in 85% yield after crystallization. This method avoids traditional esterification steps, simplifying purification.
Table 3: Comparison of Alternative Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclic Anhydride | 85 | 99 | High |
| Coupling Reagents | 75 | 95 | Low |
| Direct Amination | 82 | 97 | Moderate |
Challenges and Optimization Strategies
Byproduct Formation
Isobutene dimerization and over-alkylation are prevalent in industrial settings. Adding 4,6-dinitro-2-sec-butylphenol (0.001% w/w) reduces dimer formation by 70%, enhancing product selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cyclopropylamino)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with this compound, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cyclopropylaminoacetic acid.
Reduction: Cyclopropylaminoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(cyclopropylamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyclopropylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical pathways and physiological processes .
Comparison with Similar Compounds
Ethyl 2-(Cyclopropylamino)acetate
Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol Key Differences:
- Replaces the tert-butyl ester with an ethyl ester, reducing steric hindrance and increasing polarity.
- Lower molecular weight may enhance solubility in polar solvents compared to the tert-butyl analog . Applications: Used in peptide synthesis and as an intermediate for bioactive molecules. Limited data on biological activity or toxicity are available .
Ethyl 2-((tert-Butoxycarbonyl)((1-(Hydroxymethyl)cyclopropyl)methyl)amino)acetate
Molecular Formula: C₁₆H₂₇NO₅ Molecular Weight: 313.39 g/mol Key Differences:
- Incorporates a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl-cyclopropyl substituent.
- The Boc group enhances stability during synthetic processes but requires deprotection steps for further functionalization . Notable Status: Discontinued commercially as of 2025, suggesting challenges in synthesis or scalability .
Ethyl Amino(4-tert-Butylphenyl)cyclopropylacetate
Molecular Formula: C₁₈H₂₅NO₂ Molecular Weight: 287.40 g/mol Key Differences:
Data Table: Comparative Analysis of Compounds
*Full name: Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate
Research Findings and Functional Group Influence
- Role of tert-Butyl Group: Compounds with tert-butyl substituents (e.g., this compound) exhibit enhanced lipophilicity and metabolic stability compared to ethyl analogs, making them favorable in drug design .
- Antioxidant Activity: Studies on tert-butyl-containing antioxidants like BHA (2(3)-tert-butyl-4-hydroxyanisole) demonstrate that hydroxyl and tert-butyl groups are critical for inhibitory effects on enzymes like ornithine decarboxylase (ODC) . This suggests this compound may share similar reactivity patterns in biological systems.
- Safety Considerations: Limited toxicity data exist for tert-butyl derivatives.
Biological Activity
Tert-butyl 2-(cyclopropylamino)acetate is an organic compound with the molecular formula C9H17NO2, which has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H17NO2
- Molecular Weight : 171.24 g/mol
- Structure : The compound features a tert-butyl group attached to a cyclopropylamino moiety via an acetate functional group, which contributes to its unique reactivity and biological profile.
This compound acts on various molecular targets within biological systems. Its mechanism involves:
- Enzymatic Interactions : The compound can serve as a substrate for specific enzymes, leading to the formation of active metabolites that influence cellular processes.
- Receptor Binding : It may interact with certain receptors, modulating signaling pathways relevant to physiological responses.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:
- Inhibition of Bacterial Growth : In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective properties:
- CNS Activity : Animal models indicate that the compound can mitigate neurotoxic effects in conditions such as oxidative stress, potentially through antioxidant mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Reduction of oxidative stress effects | |
| Enzymatic Interaction | Substrate for specific enzymes |
Safety and Toxicology
While exploring the biological activities, it is crucial to consider the safety profile of this compound:
- Toxicological Studies : Preliminary studies indicate low toxicity levels in acute exposure scenarios, with no significant adverse effects observed at recommended dosages. Long-term exposure studies are needed for comprehensive safety assessments.
Q & A
Q. What are the standard synthesis protocols for tert-butyl 2-(cyclopropylamino)acetate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tert-butyl haloacetate (e.g., tert-butyl bromoacetate) with cyclopropylamine under controlled conditions. Solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:ester) are critical for optimizing yield (≥70%) . Purification often employs column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are used to confirm the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and cyclopropylamino moiety (δ ~2.5–3.0 ppm for amine protons). Mass spectrometry (MS) provides molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺ for C₉H₁₇NO₂). Infrared (IR) spectroscopy verifies ester carbonyl stretching (~1740 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation. In case of exposure, rinse skin with soap/water for 15 minutes and seek medical attention. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
Q. How stable is this compound under standard storage conditions?
The compound is stable at room temperature in inert atmospheres but may hydrolyze in humid environments. Long-term storage requires anhydrous conditions (e.g., molecular sieves) and protection from light. Stability under acidic/basic conditions is not well-documented, necessitating empirical testing .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound synthesis using statistical methods?
The Nelder-Mead simplex method (a derivative-free optimization algorithm) can systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. Response surface methodology (RSM) further identifies interactions between variables, enabling predictive modeling of optimal conditions .
Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%)?
Perform sensitivity analyses to identify critical variables (e.g., amine purity, reaction time). Replicate experiments under standardized conditions, using high-purity reagents and controlled humidity. Compare kinetic data (e.g., via HPLC monitoring) to isolate discrepancies in reaction progression .
Q. What experimental designs are suitable for assessing stability under non-standard conditions (e.g., high temperature/pH)?
Use accelerated stability testing: expose the compound to elevated temperatures (40–60°C) and varying pH (2–12) in buffered solutions. Monitor degradation via LC-MS to identify breakdown products (e.g., tert-butanol or cyclopropylamine). Arrhenius plots can extrapolate shelf-life under standard conditions .
Q. What mechanistic insights can isotopic labeling provide for reactions involving this compound?
Deuterium labeling at the cyclopropylamine nitrogen or tert-butyl group can track proton transfer pathways during hydrolysis or nucleophilic substitution. ¹⁸O labeling in the ester carbonyl elucidates hydrolysis mechanisms (e.g., acid-catalyzed vs. base-catalyzed cleavage) .
Q. How can in silico models address gaps in toxicological data for this compound?
Quantitative Structure-Activity Relationship (QSAR) models predict acute toxicity (e.g., LD₅₀) using descriptors like logP and molecular weight. Molecular docking simulations assess potential interactions with biological targets (e.g., cytochrome P450 enzymes) to flag bioactivation risks .
Q. What strategies differentiate the reactivity of this compound from structurally similar esters?
Conduct comparative kinetic studies using substituent analogues (e.g., tert-butyl 2-(aryl amino)acetates). Hammett plots correlate electronic effects (σ values) with reaction rates in ester hydrolysis or amine alkylation. Steric effects are quantified via molecular dynamics simulations .
Q. Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation) .
- Safety Gaps : Assume toxicity until proven otherwise; use ALARA (As Low As Reasonably Achievable) exposure principles .
- Computational Tools : Gaussian or ORCA for DFT calculations; PyMol for 3D structural visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
